molecular formula C10H13ClN2O2 B1440477 N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide CAS No. 1142192-18-4

N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide

Cat. No.: B1440477
CAS No.: 1142192-18-4
M. Wt: 228.67 g/mol
InChI Key: CQNMJXZSXBSFLZ-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide is a halogenated heterocyclic compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a pyridine ring, along with a pivalamide moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide has several applications in scientific research:

Safety and Hazards

N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide is classified under Acute Tox. 4 Oral hazard classification, indicating it may be harmful if swallowed . It has a GHS07 pictogram and the signal word “Warning” is used for it . It is also classified under WGK 3, indicating it poses a higher hazard to water .

Preparation Methods

The synthesis of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide typically involves the reaction of 2-chloro-6-hydroxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Chloro-6-hydroxypyridine+Pivaloyl chlorideThis compound\text{2-Chloro-6-hydroxypyridine} + \text{Pivaloyl chloride} \rightarrow \text{this compound} 2-Chloro-6-hydroxypyridine+Pivaloyl chloride→this compound

Chemical Reactions Analysis

N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiourea. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide can be compared with other similar compounds, such as:

  • N-(2-Chloro-3-methylpyridin-4-yl)pivalamide
  • N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
  • N-(6-Chloro-5-iodopyridin-2-yl)pivalamide

These compounds share similar structural features but differ in the position and nature of substituents on the pyridine ring. The uniqueness of this compound lies in its specific combination of chloro and hydroxyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-chloro-6-oxo-1H-pyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)12-6-4-5-7(14)13-8(6)11/h4-5H,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNMJXZSXBSFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(NC(=O)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156961
Record name Propanamide, N-(2-chloro-1,6-dihydro-6-oxo-3-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-18-4
Record name Propanamide, N-(2-chloro-1,6-dihydro-6-oxo-3-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(2-chloro-1,6-dihydro-6-oxo-3-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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